molecular formula C16H22N2O2 B13457287 (4-Amino-bicyclo[2.2.2]oct-1-yl)-carbamic acid benzyl ester

(4-Amino-bicyclo[2.2.2]oct-1-yl)-carbamic acid benzyl ester

Katalognummer: B13457287
Molekulargewicht: 274.36 g/mol
InChI-Schlüssel: IGUAZWDLXURGFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl N-{4-aminobicyclo[222]octan-1-yl}carbamate is a complex organic compound characterized by its unique bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-{4-aminobicyclo[2.2.2]octan-1-yl}carbamate typically involves the reaction of benzylidene acetone with thiocyanates derived from secondary amines in a one-pot reaction. This process yields 4-aminobicyclo[2.2.2]octan-2-ones, which are then further reacted to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the one-pot reaction method mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl N-{4-aminobicyclo[2.2.2]octan-1-yl}carbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Wissenschaftliche Forschungsanwendungen

Benzyl N-{4-aminobicyclo[2.2.2]octan-1-yl}carbamate has several scientific research applications:

Wirkmechanismus

The mechanism by which benzyl N-{4-aminobicyclo[2.2.2]octan-1-yl}carbamate exerts its effects involves interactions with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain biological receptors, influencing various biochemical pathways. Detailed studies on its mechanism of action are still ongoing, but it is believed to interact with enzymes and other proteins in a manner similar to other bicyclic compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
  • tert-butyl N-{4-aminobicyclo[2.2.2]octan-1-yl}carbamate
  • Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate

Uniqueness

Benzyl N-{4-aminobicyclo[2.2.2]octan-1-yl}carbamate is unique due to its specific functional groups and the benzyl moiety, which imparts distinct chemical properties and potential biological activities. Compared to similar compounds, it offers a different set of reactivity and interaction profiles, making it valuable for diverse applications in research and industry .

Eigenschaften

Molekularformel

C16H22N2O2

Molekulargewicht

274.36 g/mol

IUPAC-Name

benzyl N-(4-amino-1-bicyclo[2.2.2]octanyl)carbamate

InChI

InChI=1S/C16H22N2O2/c17-15-6-9-16(10-7-15,11-8-15)18-14(19)20-12-13-4-2-1-3-5-13/h1-5H,6-12,17H2,(H,18,19)

InChI-Schlüssel

IGUAZWDLXURGFT-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC1(CC2)N)NC(=O)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.